molecular formula C15H13N B188052 5-Methyl-2-phenylindolizine CAS No. 36944-99-7

5-Methyl-2-phenylindolizine

Cat. No.: B188052
CAS No.: 36944-99-7
M. Wt: 207.27 g/mol
InChI Key: INOVZESTRNGOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenylindolizine: is an organic compound with the molecular formula C15H13N . It belongs to the indolizine family, which is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylindolizine can be achieved through several methods. One common approach involves the Scholtz reaction , where a pyridine derivative is reacted with an appropriate alkyne under specific conditions to form the indolizine core . Another method is the Chichibabin reaction , which involves the cyclization of pyridine derivatives with alkynes .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal-catalyzed reactions and oxidative coupling strategies . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-phenylindolizine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with various biological targets makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including dyes and pigments. Its chemical properties make it suitable for applications in materials science .

Comparison with Similar Compounds

  • 2-Phenylindolizine
  • 5-Formyl-2-phenylindolizine
  • 5-Iodo-2-phenylindolizine
  • 5-Benzoyl-2-phenylindolizine

Comparison: Compared to other similar compounds, 5-Methyl-2-phenylindolizine is unique due to the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indolizine derivatives .

Properties

IUPAC Name

5-methyl-2-phenylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVZESTRNGOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346177
Record name 5-Methyl-2-phenylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36944-99-7
Record name 5-Methyl-2-phenylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-INDOLIZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenylindolizine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenylindolizine
Reactant of Route 3
5-Methyl-2-phenylindolizine
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-phenylindolizine
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-phenylindolizine
Reactant of Route 6
5-Methyl-2-phenylindolizine
Customer
Q & A

Q1: How was 5-Methyl-2-phenylindolizine detected in these plant extracts?

A2: Gas chromatography-mass spectrometry (GC-MS) was employed to identify this compound within the complex mixture of compounds present in the plant extracts [, ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratio, allowing for identification by comparing the obtained spectra with databases.

Q2: Beyond its natural occurrence, has this compound been synthesized, and if so, how?

A3: Yes, this compound and its derivatives have been synthesized in the context of studying heterocyclic compounds []. The reaction of 5-Methyl-1-phenylindolizine (or its derivatives) with dimethyl acetylenedicarboxylate leads to the formation of this compound containing adducts, which can be further modified.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.